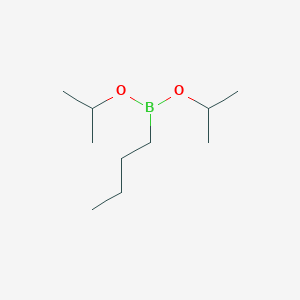

Butyldiisopropoxyborane

Description

Properties

IUPAC Name |

butyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23BO2/c1-6-7-8-11(12-9(2)3)13-10(4)5/h9-10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRNUKUCUSOJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86545-32-6, 86595-32-6 | |

| Record name | Butyldiisopropoxyborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bis(propan-2-yl) butylboronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms Involving Butyldiisopropoxyborane and Other Organoboron Species

Fundamental Principles of Organoboron Reaction Mechanisms

The reactions of organoboron compounds, including butyldiisopropoxyborane, are governed by the inherent properties of the carbon-boron bond and the electron-deficient nature of the boron atom. These compounds can act as both electrophiles at the boron center and nucleophiles, particularly after the formation of a tetracoordinate "ate" complex.

A core principle in organoboron reaction mechanisms is the susceptibility of these compounds to reorganization and 1,2-migration. wikipedia.org In many reactions, a nucleophile adds to the electron-deficient boron atom, forming a tetracoordinate borate (B1201080) complex. This activation is often a prerequisite for the subsequent rearrangement, where a substituent on the boron atom migrates to an adjacent electrophilic atom. wikipedia.org

This process is exemplified in the oxidation of organoboranes, a common follow-up to hydroboration. After the formation of a trialkylborane, a hydroperoxide anion attacks the boron center. byjus.comlibretexts.org This is followed by the migration of an alkyl group from the boron to the adjacent oxygen atom, a key bond rearrangement step that occurs with retention of stereochemistry. masterorganicchemistry.com This sequence of electron flow—nucleophilic attack at boron followed by intramolecular rearrangement—is a recurring motif in organoboron chemistry. chemistrysteps.com

In reactions involving this compound, the butyl group would be the migrating group in such rearrangements. The isopropoxy groups, being less prone to migration than alkyl groups, would remain on the boron atom.

Organoboron compounds exhibit dual reactivity. The tricoordinate boron atom, possessing only six valence electrons, acts as a Lewis acid, making it electrophilic. organicreactions.orglibretexts.org It readily accepts electrons from nucleophiles. For instance, in the hydroboration-oxidation sequence, the trialkylborane intermediate reacts with the nucleophilic hydroperoxide ion. libretexts.orglibretexts.org

Conversely, the carbon atom in a C-B bond is polarized towards carbon, rendering it nucleophilic. wikipedia.org This nucleophilicity is generally not sufficient for intermolecular reactions unless the boron is converted into a tetracoordinate "ate" complex by the addition of a nucleophile. wikipedia.org This complexation increases the electron density on the boron-bound groups, enhancing their nucleophilicity and facilitating their transfer to an electrophile. wikipedia.org this compound, with its butyl group, can thus serve as a source of a butyl nucleophile in reactions like the Suzuki-Miyaura coupling, after appropriate activation.

Carbon-Boron Bond Formation Mechanisms

The formation of the C-B bond is a foundational step in organoboron chemistry. Several powerful methods have been developed for this purpose, each with a distinct mechanism that allows for control over regioselectivity and stereoselectivity.

Hydroboration is a fundamental reaction for creating carbon-boron bonds from alkenes and alkynes. wikipedia.org The mechanism involves the addition of a boron-hydrogen bond across a double or triple bond. wikipedia.org The reaction is typically considered a concerted, four-center addition where the boron and hydrogen atoms add to the same face of the π-system (syn-addition). libretexts.orglibretexts.org

The regioselectivity of the reaction is a key feature. The boron atom preferentially adds to the less sterically hindered carbon atom of the double bond, while the hydrogen adds to the more substituted carbon. libretexts.orgacsgcipr.org This is known as anti-Markovnikov selectivity. masterorganicchemistry.comwikipedia.org This outcome is driven by both steric factors (the bulky boron group avoids the more crowded end of the alkene) and electronic factors (the B-H bond is polarized with the boron being the electrophilic end). libretexts.orglibretexts.org Although no formal carbocation is formed, the transition state has some carbocation character, which is better stabilized at the more substituted carbon. libretexts.orglibretexts.org

While this compound is a product of such reactions (via hydroboration followed by alcoholysis) rather than a direct hydroborating agent (as it lacks a B-H bond), its synthesis is rooted in this mechanism. Reagents like borane (B79455) (BH3) or catecholborane are used to hydroborate an alkene, and the resulting alkylborane can be converted to the boronic ester. acsgcipr.org

Table 1: Regioselectivity in Hydroboration of Alkenes

| Alkene | Hydroborating Agent | Major Product (after oxidation) | Selectivity |

|---|---|---|---|

| 1-Hexene | BH₃·THF | 1-Hexanol | >99% primary |

| Styrene | 9-BBN | 2-Phenylethanol | >99% primary |

This interactive table summarizes the typical regioselectivity and stereoselectivity observed in hydroboration reactions, which are used to synthesize precursors to compounds like this compound.

Diboration involves the addition of a B-B bond across a double or triple bond, typically catalyzed by a transition metal. This reaction directly installs two boryl groups onto a molecule. The mechanism is dependent on the metal catalyst used.

A common catalytic cycle involves the oxidative addition of the diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to a low-valent transition metal center (e.g., platinum, rhodium, or iridium). This step cleaves the B-B bond and forms a metal-bis(boryl) complex. The alkene or alkyne then coordinates to the metal center, followed by migratory insertion of the π-bond into a metal-boron bond. The final step is reductive elimination, which forms the C-B bond and regenerates the active catalyst.

Direct C-H borylation has become a powerful tool for converting inert C-H bonds into versatile C-B bonds. rsc.org These reactions are most commonly catalyzed by iridium complexes. rsc.org The generally accepted mechanism for arene borylation involves an Ir(III)/Ir(V) catalytic cycle. researchgate.net

The cycle begins with the reaction of an iridium precursor with a diboron reagent (e.g., B₂pin₂) to form an active Ir(III) tris(boryl) catalyst. This species then coordinates to the arene substrate. The key C-H activation step is believed to occur via oxidative addition of the C-H bond to the iridium center, forming an Ir(V) hydrido-aryl-boryl complex. Subsequent reductive elimination of the aryl group and a boryl ligand forms the desired arylboronate ester. The catalyst is then regenerated by reaction with the diboron reagent. researchgate.net

The regioselectivity in these reactions is often controlled by steric factors, with borylation occurring at the least hindered C-H bond. researchgate.net However, directed borylation reactions, where a functional group on the substrate directs the catalyst to a specific C-H bond, have also been extensively developed to achieve alternative selectivities. rsc.org

Mechanisms of Organoboron Reagent Activation

The reactivity of organoboron reagents like this compound is intrinsically linked to the electronic nature of the boron center. Activation of these reagents is often a prerequisite for their participation in chemical reactions.

Lewis Acidity and Lewis Base Adduct Formation

Organoboranes are classic examples of Lewis acids due to the presence of a vacant p-orbital on the three-coordinate boron atom. The Lewis acidity of a borane is influenced by the electronic and steric properties of its substituents. In this compound, the electron-donating character of the isopropoxy groups, through pπ-pπ interactions between the oxygen lone pairs and the empty boron p-orbital, modulates its Lewis acidity.

This inherent Lewis acidity allows this compound to form adducts with Lewis bases. A Lewis base can donate a pair of electrons to the empty p-orbital of the boron atom, forming a four-coordinate boronate species. This adduct formation can significantly alter the reactivity of the organoboron compound. For instance, the formation of a Lewis base adduct can increase the nucleophilicity of the organic group attached to boron, facilitating its transfer in certain reactions. The stability and reactivity of these adducts are dependent on the nature of both the borane and the Lewis base.

Reactivity of Anionic Boron Intermediates

The formation of anionic, four-coordinate boron intermediates, often referred to as "ate" complexes, is a central theme in organoboron chemistry. These intermediates are typically generated by the reaction of a three-coordinate organoborane with a nucleophile. In the context of this compound, reaction with a nucleophile (Nu⁻) would lead to the formation of a butyldiisopropoxyborate anion, [BuB(OPr-i)₂Nu]⁻.

The formation of such an anionic intermediate has several important consequences for reactivity:

Increased Nucleophilicity: The organic group (butyl) on the now tetracoordinate boron center is more nucleophilic than in the neutral trigonal borane. This enhanced nucleophilicity is the basis for the migratory insertion step in many organoboron reactions, such as the Suzuki-Miyaura coupling.

Facilitation of Transmetalation: In metal-catalyzed cross-coupling reactions, the formation of an anionic borate is often a prerequisite for the efficient transfer of the organic group from boron to the metal center.

The stability and subsequent reactivity of these anionic boron intermediates are influenced by the nature of the substituents on the boron atom and the counterion.

Mechanistic Investigations of this compound-Mediated Transformations

While specific, detailed mechanistic studies focused solely on this compound are limited in the readily available literature, the general principles of organoboron reactivity provide a strong basis for understanding its role in chemical transformations.

Catalytic Cycles in this compound Applications

In catalytic reactions where this compound might be employed, such as cross-coupling reactions, its role would be that of a reagent that delivers the butyl group. The catalytic cycle would primarily involve a transition metal catalyst, such as palladium or copper.

A hypothetical catalytic cycle for a cross-coupling reaction involving this compound (BuB(OPr-i)₂) and an organic electrophile (R-X) could be envisioned as follows:

Oxidative Addition: The transition metal catalyst (M) undergoes oxidative addition with the electrophile to form an R-M-X intermediate.

Transmetalation: The this compound, likely activated by a base to form an anionic borate, transfers its butyl group to the metal center, forming an R-M-Bu intermediate and displacing the halide.

Reductive Elimination: The coupled product R-Bu is eliminated from the metal center, regenerating the active catalyst M.

The efficiency and selectivity of such a cycle would be highly dependent on the reaction conditions, including the choice of catalyst, ligands, base, and solvent.

Role of Intermediates in Reaction Pathway Determination

The intermediates formed during a reaction involving this compound play a critical role in dictating the final outcome. The formation of Lewis acid-base adducts can alter the steric and electronic environment around the boron center, influencing the rate and selectivity of subsequent steps.

Anionic borate intermediates are particularly crucial. The geometry and electronic structure of these tetracoordinate species can influence the ease of migratory insertion of the butyl group. For example, the relative disposition of the butyl group and other substituents on the boron atom in the anionic intermediate can determine the stereochemical outcome of a reaction.

Understanding the stability and reactivity of these various intermediates is key to controlling the reaction pathway and achieving the desired product. Spectroscopic techniques and computational studies are valuable tools for identifying and characterizing these transient species, thereby providing a deeper understanding of the reaction mechanism.

Applications of Butyldiisopropoxyborane As a Versatile Reagent in Organic Synthesis

Utility in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and butyldiisopropoxyborane has proven to be an effective reagent in several key methodologies designed for this purpose.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and this compound can serve as a precursor to the necessary boronic acid or boronate ester coupling partners. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. wikipedia.orgnih.gov

This compound can be readily converted to butylboronic acid or a more stable derivative, such as a potassium butyltrifluoroborate salt, which can then participate in Suzuki-Miyaura couplings. These reactions are valued for their mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions Utilizing Butylboron Derivatives

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| 4-Bromotoluene | n-Butylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-n-Butyltoluene | 85 |

| 1-Chloro-4-nitrobenzene | Potassium n-butyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/Water | 4-n-Butylnitrobenzene | 92 |

| 2-Bromopyridine | n-Butylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2-n-Butylpyridine | 78 |

This table presents representative examples of Suzuki-Miyaura reactions. The specific conditions and yields can vary depending on the substrates and catalyst system employed.

Homologation reactions involve the extension of a carbon chain by a single carbon atom. In the context of organoboranes, this transformation is particularly useful for the synthesis of more complex alkylboron compounds from simpler precursors. This compound can undergo homologation through the reaction of its corresponding ate complex with an appropriate electrophile.

A common method for the one-carbon homologation of organoboranes involves the use of dichloromethyllithium (LiCHCl₂), which is generated in situ from dichloromethane and a strong base like lithium diisopropylamide (LDA). The reaction proceeds through the formation of a borate (B1201080) complex, followed by a 1,2-migration of the butyl group from the boron to the adjacent carbon, displacing a chloride ion. Subsequent oxidation or hydrolysis of the resulting α-chloro boronic ester can yield the homologated aldehyde, alcohol, or alkane.

Direct C-H functionalization is a rapidly evolving area of organic synthesis that aims to form new bonds by directly transforming carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials. nih.gov While direct C-H borylation of arenes is a common strategy, the use of this compound in subsequent reactions of C-H activated intermediates is an area of interest. For instance, intermediates formed through transition-metal-catalyzed C-H activation can potentially be trapped with boranes like this compound to form new carbon-boron bonds, which can then be further functionalized.

This compound can be a precursor to molecules that undergo intramolecular cyclization reactions to form cyclic structures. For example, a molecule containing both a boryl group derived from this compound and a suitably positioned leaving group or unsaturated bond can undergo intramolecular coupling or addition reactions. Palladium-catalyzed intramolecular Suzuki-Miyaura couplings are a prominent example, where an aryl or vinyl halide tethered to a butylboronate can cyclize to form carbocyclic or heterocyclic ring systems.

Boryl radicals are reactive intermediates that can participate in a variety of synthetic transformations. While the direct generation of a boryl radical from this compound is not a common process, the chemistry of boryl radicals offers insights into potential, albeit less explored, applications. Boryl radicals, typically generated from N-heterocyclic carbene (NHC)-borane complexes or other precursors, can undergo addition to unsaturated bonds and participate in radical cyclizations. wikipedia.org The butyl group in such potential radical precursors could influence the reactivity and selectivity of these transformations.

Applications in Carbon-Heteroatom Bond Formations

The formation of bonds between carbon and heteroatoms such as nitrogen and oxygen is crucial in the synthesis of a vast array of organic molecules. This compound can be a valuable precursor for these transformations.

The Chan-Lam coupling reaction, for instance, allows for the formation of carbon-nitrogen and carbon-oxygen bonds by coupling an organoboronic acid with an amine or an alcohol, respectively. This copper-catalyzed reaction is a powerful alternative to traditional methods and is known for its mild reaction conditions, often being performed at room temperature and open to the air. Butylboronic acid, derived from this compound, can be effectively coupled with various amines and phenols to provide the corresponding N-butylated and O-butylated products.

Table 2: Examples of Chan-Lam Coupling Reactions with Butylboronic Acid

| Substrate | Coupling Partner | Catalyst | Solvent | Product | Yield (%) |

| Aniline | n-Butylboronic acid | Cu(OAc)₂ | Dichloromethane | N-Butylaniline | 88 |

| Phenol | n-Butylboronic acid | Cu(OAc)₂ | Dichloromethane | Butoxybenzene | 75 |

| Imidazole | n-Butylboronic acid | Cu(OAc)₂ | Methanol | 1-Butylimidazole | 90 |

This table illustrates the utility of butylboronic acid in C-N and C-O bond formation. Reaction conditions and yields are representative and can be optimized for specific substrates.

Role in Stereoselective Synthesis

A review of scientific literature does not indicate that this compound is a widely used reagent for directing stereoselective outcomes in chemical reactions. While the field of stereoselective synthesis frequently employs chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., isopinocampheylborane derivatives), specific studies detailing the use of this compound as a chiral auxiliary or catalyst to control the formation of stereoisomers were not identified. General organoborane chemistry allows for the creation of chiral centers, but specific, documented methods relying on the inherent structure of this compound for stereocontrol are not prevalent.

Integration in Advanced Materials Science

The application of this compound in the field of advanced materials science appears to be limited, with no specific research findings available for its direct use in the design of boron-doped aromatic systems or functional organic materials.

Design of Boron-Doped Aromatic Systems

Boron-doped polycyclic aromatic hydrocarbons (PAHs) are a class of materials investigated for their unique electronic and photophysical properties, which make them promising for applications in organic electronics. nih.govrsc.orgnih.gov The synthesis of these materials often involves specialized organoboron precursors. However, the scientific literature does not specify this compound as a standard or documented precursor for the synthesis of these boron-doped systems. Research in this area typically highlights other boron-containing reagents to incorporate boron atoms into carbon frameworks. nih.gov

Application in Functional Organic Materials

Functional organic materials are crucial for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While boron-containing compounds, in general, are explored for these applications, there is no specific, documented research demonstrating the integration or direct use of this compound in the fabrication or synthesis of such materials.

Contribution to Catalyst Development and Activation

While boron compounds are central to the development of Lewis acid catalysts and systems for small molecule activation, specific research detailing the role of this compound in these catalytic processes is not found in the available scientific literature.

This compound as a Component of Lewis Acidic Catalysts

Boron's empty p-orbital gives many boranes their characteristic Lewis acidity, which is harnessed in catalysis. univaq.it Potent boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), are widely used to catalyze a variety of organic transformations. univaq.itrsc.org These catalysts are effective due to their high electrophilicity. There is no evidence in the literature to suggest that this compound, a simple boronic ester, possesses the requisite Lewis acidity to function as a catalyst in a similar manner, nor is it documented as a key component in the formulation of more complex Lewis acidic catalyst systems.

Activation of Small Molecules in Catalytic Processes

The activation of small, stable molecules like carbon dioxide (CO₂) and hydrogen (H₂) is a significant goal in catalysis, often pursued with "frustrated Lewis pairs" (FLPs) that typically feature a sterically hindered borane as the Lewis acid component. mdpi.comresearchgate.net These systems can heterolytically cleave small molecules and enable their subsequent transformation. mdpi.com A review of the relevant chemical literature does not identify any studies where this compound is used as the Lewis acid component in an FLP or is otherwise involved in the catalytic activation of small molecules.

Theoretical and Computational Studies of Butyldiisopropoxyborane and Organoboron Compounds

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecules and their interactions. These methods can be broadly categorized into ab initio, density functional theory (DFT), and semiempirical methodologies, each offering a different balance between computational cost and accuracy.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. acs.org These methods solve the Hartree-Fock equations, providing a foundational understanding of the electronic structure of molecules. For enhanced accuracy, electron correlation effects can be incorporated through post-Hartree-Fock methods like Møller-Plesset (MP2) perturbation theory and Coupled Cluster (CC) theory.

In the study of organoboron compounds, ab initio methods are used to predict fundamental properties such as optimized molecular geometries, vibrational frequencies, and thermodynamic data like enthalpies of formation. rsc.orgnih.gov For instance, MP2 calculations have been used to predict stable planar structures for nonclassical organoboron compounds containing hexacoordinated boron atoms. rsc.org While computationally intensive, these methods provide benchmark data against which other, more approximate methods can be compared.

| Methodology | Description | Typical Application for Organoboron Compounds | Computational Cost |

|---|---|---|---|

| Hartree-Fock (HF) | Solves the Schrödinger equation for a multi-electron system assuming each electron moves in the average field of all other electrons. Does not account for electron correlation. | Initial geometry optimizations, molecular orbital analysis. | Moderate |

| Møller-Plesset Perturbation Theory (e.g., MP2) | A post-Hartree-Fock method that adds electron correlation effects as a perturbation to the HF solution. | More accurate geometry and energy calculations, studying systems where electron correlation is important. rsc.org | High |

| Coupled Cluster (CC) | A highly accurate post-Hartree-Fock method that includes electron correlation to a very high degree. Often considered the "gold standard." | Benchmark calculations for energy, geometry, and properties of small organoboron systems. | Very High |

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. mdpi.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of applications, including the study of relatively large organoboron compounds. rsc.org

DFT is extensively used to investigate the geometric structures, electronic properties, and reaction mechanisms involving boronic esters. rsc.org For example, the B3LYP functional is commonly employed to model the vibrational characteristics of boronic acids and esters, aiding in the interpretation of experimental infrared (IR) spectra. researchgate.net DFT calculations have also been crucial in understanding reaction mechanisms, such as determining the energy barriers for key steps in reactions like the Suzuki-Miyaura coupling, which often involves boronic esters. nih.govresearchgate.net Furthermore, DFT can be used to explore the thermodynamic favorability of the formation of boronic esters from boronic acids. nih.govacs.org

| Application Area | DFT Functional/Basis Set Example | Investigated Property | Reference Finding |

|---|---|---|---|

| Reaction Mechanisms | B3LYP | Energy barriers, transition state geometries for boronic ester exchange reactions. | Computational studies show that both metathesis and nucleophile-mediated pathways are possible for boronic ester exchange. rsc.org |

| Vibrational Spectroscopy | B3LYP/6-31G(d) | Calculation and assignment of IR bands for boronic acids and esters. | IR bands characteristic to boronic ester functionalities can be assigned in conjunction with DFT calculations. researchgate.net |

| Thermodynamics | Not Specified | Energetics of boronate ester self-assembly. | Computational investigations support experimental findings that the formation of boronate esters from arylboronic acids and catechol is thermodynamically favored. acs.org |

| Structural Analysis | wb97xd/6-31G* | Geometrical structures and electronic characteristics of BODIPY derivatives. | DFT methods were used to study the structures and HOMO-LUMO orbitals of complex boron-containing dyes. rsc.org |

Semiempirical quantum chemistry methods are based on the same foundational Hartree-Fock formalism as ab initio methods but introduce numerous approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like CNDO, INDO, and NDDO, and more modern approaches like GFNn-xTB, significantly reduce computational time by omitting or approximating certain complex integrals. wikipedia.org

The primary advantage of semiempirical methods is their speed, which allows for the study of very large molecular systems that are computationally prohibitive for DFT or ab initio methods. However, their accuracy is highly dependent on the quality of the parameterization for the specific types of molecules being studied. wikipedia.org For organoboron compounds, these methods can be useful for initial conformational searches, studying large clusters of molecules, or for molecular dynamics simulations where a vast number of energy calculations are required. While they may not provide the quantitative accuracy of higher-level methods, they are valuable for obtaining qualitative trends and insights into the behavior of large systems.

| Method | Key Features | Potential Application for Organoboron Compounds |

|---|---|---|

| NDDO (Neglect of Diatomic Differential Overlap) | Basis for many modern methods (e.g., AM1, PMx). Neglects many two-electron integrals. | Rapid geometry optimization and electronic property screening of large organoboron structures. |

| ZINDO | Specifically parameterized for calculating excited states and electronic spectra. | Predicting UV-Vis spectra for large boron-containing dyes or chromophores. wikipedia.org |

| GFNn-xTB (Geometry, Frequency, Noncovalent, extended Tight-Binding) | A modern tight-binding based method suited for geometry, frequencies, and non-covalent interactions of large molecules. wikipedia.org | Modeling supramolecular assemblies or material properties of organoboron polymers. |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. nih.gov These approaches can provide dynamic and nanoscale images of molecular systems, offering insights into their behavior over time. nih.govmdpi.com

For a molecule like butyldiisopropoxyborane, molecular dynamics (MD) simulations can be employed to study its conformational flexibility in different solvent environments. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a timescale from picoseconds to microseconds. This can reveal preferred conformations, the dynamics of solvent-solute interactions, and the aggregation behavior of molecules. Such simulations are critical for understanding how the shape and flexibility of boronic esters influence their reactivity and physical properties. mdpi.com These modeling techniques are essential in fields like bionanotechnology for predicting interactions between biological and inorganic materials. nih.gov

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions involving organoboron compounds. nih.gov The electron-deficient p-orbital on the boron atom is central to the reactivity of compounds like this compound, and computational models can quantify its influence. rsc.orgresearchgate.net

Key approaches for predicting reactivity include:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into how a molecule will interact with other reagents. The energy and spatial distribution of these orbitals can predict the sites of nucleophilic or electrophilic attack.

Transition State Theory: By calculating the potential energy surface of a reaction, chemists can identify the transition state structures and determine the activation energy (energy barrier). researchgate.net This allows for the prediction of reaction rates and the comparison of competing reaction pathways, which is fundamental to understanding selectivity.

Activation Strain Model (ASM): This model, also known as the distortion/interaction model, deconstructs the activation energy into two components: the strain energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. researchgate.net This provides a detailed understanding of what factors control the reaction barrier.

These computational methods have been applied to understand various reactions of organoboron compounds, including their role in cross-coupling reactions and photoredox-catalyzed processes. nih.govnih.govstrath.ac.uk

Computational Spectroscopic Data Interpretation and Prediction

Computational methods are widely used to predict and interpret spectroscopic data for organoboron compounds, providing a crucial link between calculated molecular structures and experimental observations. nih.govacs.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, and ¹¹B). researchgate.net Theoretical prediction of ¹¹B NMR chemical shifts is particularly valuable, as the boron environment can be directly probed. For instance, a significant upfield shift in the calculated ¹¹B signal can indicate a change from a tricoordinate to a tetracoordinate boron center. nih.govacs.org

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. researchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to assign specific absorption bands to particular vibrational modes (e.g., B-O stretching, C-H bending). This is instrumental in confirming the structure of newly synthesized boronic esters and understanding their bonding characteristics. researchgate.net

The combination of experimental spectroscopy and computational prediction provides a robust framework for the structural elucidation of organoboron compounds like this compound. nih.govacs.org

Synergy of Theoretical Studies with Experimental Findings

The advancement in the understanding of organoboron compounds, including functional materials and molecules like this compound, is significantly propelled by the close integration of theoretical and computational studies with experimental research. This synergy allows for a deeper comprehension of the structure-property relationships that govern the behavior of these compounds. Computational modeling provides predictive frameworks that complement and guide experimental synthesis and characterization, accelerating the development of novel materials. mdpi.com

Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the structural, electronic, and thermodynamic properties of boron-containing materials before their synthesis. For instance, in the study of boron phosphide, theoretical calculations based on XRD spectra provided a qualitative explanation for the experimentally observed increase in conductivity with temperature. mdpi.com The calculations also demonstrated that applying high pressure could reduce the material's lattice constant and forbidden bandwidth, thereby enhancing its electrical properties, a prediction consistent with experimental findings. mdpi.com Similarly, DFT calculations have supported experimental evidence of strong interactions between gold atoms and boron on B/S-doped graphitic surfaces, indicating the formation of robust Au–B bonds. rsc.org

This collaborative approach is also evident in the development of complex intermetallic compounds (IMCs). Theoretical calculations confirmed experimental results showing that a Ni₃Mo intermetallic compound could effectively catalyze ammonia (B1221849) synthesis by protecting active sites from competitive hydrogen adsorption. mdpi.com In another case, field and theoretical analysis revealed that the high efficiency of an ordered PdFe₃ catalyst was due to the synergistic interaction of neighboring Pd–Fe pairs, a finding that supported the experimental data. mdpi.com

The interplay between theory and experiment is crucial for validating computational models and refining theoretical approaches. Molecular dynamics (MD) simulations, for example, have been used to reproduce experimentally observed protein-ligand binding conformations for novel inhibitors, thereby validating the computational workflow as a reliable tool for predicting binding modes. nih.govresearchgate.net This feedback loop, where experimental data informs and validates theoretical models, is essential for advancing the predictive power of computational chemistry in the field of organoboron compounds.

| Boron-Containing System | Theoretical Prediction / Calculation | Experimental Finding / Validation | Reference |

|---|---|---|---|

| Boron Phosphide (BP) | High pressure reduces lattice constants and forbidden bandwidth, improving electrical properties. | Samples synthesized under high pressure and temperature (HPHT) showed semiconducting nature with conductivity increasing with temperature. | mdpi.com |

| Gold on Boron/Sulfur-doped Carbon | DFT calculations indicated strong Au–B bond formation. | Electron Energy Loss Spectroscopy (EELS) data suggested strong interactions of gold atoms with the boron-doped matrix. | rsc.org |

| Ni₃Mo Intermetallic Compound | Active NRR centers are protected from competitive H-adsorption, enhancing ammonia synthesis. | Demonstrated high NRR values with a significant NH₃ yield at a potential of 0.35 V. | mdpi.com |

| Novel BRD4 Inhibitors | Molecular dynamics simulations predicted precise protein-ligand binding modes. | Experimentally generated cocrystal structures confirmed the computationally predicted binding conformations and interactions. | nih.govresearchgate.net |

Computational Design and Screening of Novel Boron-Containing Materials

Computational design and virtual screening have emerged as powerful strategies for the discovery and development of novel boron-containing materials with tailored properties. mdpi.com These methods prioritize small-molecule compounds and predict new material structures, significantly reducing the time and resources required for experimental synthesis and testing. nih.gov By leveraging computational workflows, researchers can explore vast chemical spaces to identify promising candidates for specific applications.

One key approach is the use of computational screening to identify molecules with specific functionalities. For example, a virtual screening workflow was developed to identify novel multitarget kinase/bromodomain inhibitors, leading to the discovery of a new class of N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives that scored highly in docking protocols. nih.govresearchgate.net Subsequent experimental testing confirmed the binding affinity of these compounds. nih.gov Similarly, computational methods are employed to screen organoboron compounds for their potential as ionophores in ion-selective electrodes, allowing for the evaluation of ionophore-ion interactions in a simplified environment before committing to more complex and resource-intensive experimental setups. chemrxiv.org

Beyond screening existing libraries, computational tools are used for the de novo design of materials. Theoretical computations have been used to design thermodynamically stable pentacoordinate boron compounds by identifying that at least two of the bonding atoms should have low electronegativity to accommodate the electron-deficient nature of boron. acs.org This led to the successful optimization of 16 potential pentacoordinate boron compounds containing Germanium (Ge) or Tin (Sn). acs.org In the realm of solid-state materials, structure prediction tools have been developed to guide the discovery of novel metal-organic frameworks (MOFs). rsc.org This computational strategy has been successfully applied in tandem with experimental efforts to create new zirconium-based MOFs. rsc.org The ability to predict and screen novel boron configurations with high precision complements experimental synthesis and is at the forefront of materials engineering. mdpi.comresearchgate.net

| Material/Compound Class | Computational Method | Objective / Finding | Reference |

|---|---|---|---|

| BRD4 Inhibitors | Virtual Screening, Ensemble Docking, Molecular Dynamics | Identified N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives as potent inhibitors. | nih.govresearchgate.net |

| Organoboron Ionophores | Ion Transfer Voltammetry at ITIES | Screening of organoboron compounds for fluoride (B91410) anion recognition in a miniaturized cell. | chemrxiv.org |

| Pentacoordinate Boron Compounds | Theoretical Computations (M06-2X/aug-cc-pVTZ) | Designed and optimized stable structures such as HkB(CH₃)m(XH₃)n where X = Si, Ge, Sn. | acs.org |

| Metal-Organic Frameworks (MOFs) | Structure Prediction Tool | Guided the experimental synthesis of novel Zirconium (Zr) MOFs. | rsc.org |

| Oxyhalide Borate (B1201080) Glasses | Statistical Design of Mixtures Methodology | Developed predictive frameworks for tuning degradation, ion release, and thermal stability. | mdpi.com |

Analytical Characterization Methodologies for Butyldiisopropoxyborane and Organoboron Compounds

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organoboron compounds. By probing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and chemical environment of atoms within a molecule. For butyldiisopropoxyborane, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is typically employed for a comprehensive structural analysis.

The protons of the butyl group directly attached to the boron atom will exhibit characteristic chemical shifts. The protons on the isopropoxy groups, specifically the methine (CH) and methyl (CH₃) protons, will also have distinct resonances. The integration of the signals corresponds to the ratio of the number of protons of each type, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Butyl-CH₂ (α to B) | -CH₂-B | 0.5 - 1.0 | Triplet |

| Butyl-CH₂ | -CH₂-CH₂-B | 1.2 - 1.5 | Multiplet |

| Butyl-CH₂ | -CH₃-CH₂- | 1.2 - 1.5 | Multiplet |

| Butyl-CH₃ | -CH₃ | 0.8 - 1.0 | Triplet |

| Isopropoxy-CH | -O-CH(CH₃)₂ | 3.8 - 4.5 | Septet |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope (about 1.1%), ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. chemistrysteps.comyoutube.com The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of the atoms they are bonded to. chemistrysteps.com

The carbon atom of the butyl group directly bonded to the boron atom will have a characteristic chemical shift. The presence of the boron atom can influence the chemical shift of the attached carbon. reddit.com The carbons of the isopropoxy groups, both the methine and methyl carbons, will also show distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Butyl-C (α to B) | -CH₂-B | 10 - 20 (broad) |

| Butyl-C | -CH₂-CH₂-B | 25 - 35 |

| Butyl-C | -CH₃-CH₂- | 25 - 35 |

| Butyl-C | -CH₃ | 13 - 15 |

| Isopropoxy-C | -O-CH(CH₃)₂ | 65 - 75 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. The signal for the carbon attached to boron may be broadened due to quadrupolar relaxation of the boron nucleus.

Boron-11 (¹¹B) NMR spectroscopy is a highly informative technique for characterizing organoboron compounds as it directly probes the boron nucleus. nih.gov Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the more commonly used nucleus due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper signals. nih.govhuji.ac.ilmagritek.com

The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edu For three-coordinate organoboron compounds like this compound, which is a boronic ester, the ¹¹B chemical shifts typically appear in a characteristic downfield region. researchgate.net The presence of two oxygen atoms from the isopropoxy groups significantly influences the electronic environment of the boron atom and thus its chemical shift. sdsu.edu Generally, boronic esters exhibit ¹¹B chemical shifts in the range of +18 to +35 ppm. researchgate.net

Table 3: Typical ¹¹B NMR Chemical Shift Ranges for Organoboron Compounds

| Compound Type | Coordination Number of Boron | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Trialkylboranes | 3 | +80 to +90 |

| Boronic Acids | 3 | +28 to +33 |

| Boronic Esters (e.g., this compound) | 3 | +18 to +35 |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of solid organoboron compounds, providing information that is often inaccessible in solution-state NMR. acs.org In the solid state, the lack of rapid molecular tumbling leads to anisotropic interactions that broaden NMR signals. acs.org However, techniques like magic-angle spinning (MAS) can average these interactions to produce high-resolution spectra.

For organoboron compounds, ¹¹B ssNMR is particularly valuable. It can provide detailed information about the local environment of the boron atom, including:

Quadrupolar Coupling Constant (Cq): This parameter arises from the interaction of the boron nucleus's electric quadrupole moment with the surrounding electric field gradient and is sensitive to the symmetry of the electron distribution around the boron atom. acs.orgnih.gov

Chemical Shift Anisotropy (CSA): This provides information about the three-dimensional electronic shielding around the boron nucleus. acs.orgnih.gov

Studies on boronic acids and esters have shown that both the quadrupolar coupling constants and the CSA are larger for boronic acids compared to their corresponding esters. researchgate.netnih.govscienceopen.com These parameters are influenced by factors such as hydrogen bonding and the orientation of the functional groups. nih.govscienceopen.com Thus, ¹¹B ssNMR can be used to probe intermolecular interactions and the packing of this compound molecules in the solid state.

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ksu.edu.saresearchgate.netmdpi.com These techniques are complementary and can be used to identify functional groups and probe the bonding within a molecule. edinst.comtriprinceton.org

In the context of this compound, vibrational spectroscopy can be used to identify characteristic stretching and bending vibrations associated with the B-C, B-O, C-H, and C-O bonds. The B-O stretching vibrations in boronic esters are typically observed in the IR spectrum in the region of 1300-1400 cm⁻¹. The B-C stretching vibration is expected to appear at a lower frequency.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| C-H stretch (alkyl) | -CH₃, -CH₂- | 2850 - 3000 | IR, Raman |

| B-O stretch | B-O-C | 1300 - 1400 | IR |

| C-O stretch | B-O-C | 1000 - 1150 | IR |

The analysis of both IR and Raman spectra can provide a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation and the study of its bonding characteristics. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and characterize the molecular structure of compounds. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its constituent chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For organoboron compounds like this compound, FTIR is instrumental in confirming the presence of key functional groups. The B-O bond in trigonal BO₃ units typically shows strong asymmetric stretching absorptions in the 1500–1200 cm⁻¹ region, while B-O stretching in tetrahedral BO₄ units is found between 1200 cm⁻¹ and 800 cm⁻¹. mdpi.com Bending vibrations of B-O-B bridges are active in the 800–600 cm⁻¹ range. mdpi.com

Furthermore, in organoboron compounds containing B-H bonds, a strong and characteristic ν(B-H) stretching frequency appears in the 2600–2500 cm⁻¹ range, a region where few other organic functional groups absorb, making it a clear diagnostic peak. nih.govacs.org For this compound specifically, one would also expect to see characteristic absorptions for C-H, C-C, and C-O bonds from the butyl and isopropoxy groups. For instance, the O-H stretching band, relevant in precursor materials or due to hydrolysis, is typically broad and appears in the 3500–3200 cm⁻¹ range. mdpi.com FTIR can serve as a sensitive method to differentiate various borate (B1201080) structures with detection limits at the 1000 ppm level. mdpi.com

Table 1: Characteristic FTIR Absorption Frequencies for this compound and Related Organoboron Compounds

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2975–2850 |

| B-O (Trigonal BO₃) | Asymmetric Stretching | 1500–1200 |

| B-O (Tetrahedral BO₄) | Stretching | 1200–800 |

| C-O | Stretching | 1150–1050 |

| B-O-B | Bending | 800–600 |

| B-H | Stretching | 2600–2500 |

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides detailed information about molecular vibrations, complementing FTIR spectroscopy. nsf.gov When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. libretexts.org A key advantage of Raman spectroscopy is that vibrations that are weak or inactive in FTIR (e.g., symmetric bonds in molecules with a center of symmetry) can be strong in Raman. nsf.gov

Table 2: Typical Raman Shifts for Bonds in Organoboron Compounds

| Functional Group | Bond Vibration | Characteristic Raman Shift (cm⁻¹) |

|---|---|---|

| B-H | Stretching | 2700–2450 |

| B-O | Stretching | 1400–1300 |

| B-N (in h-BN) | E₂g mode | ~1366 |

| B-As (in c-BAs) | LO Phonon | ~829 |

| C-H (Alkyl) | Stretching | 3000–2800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. longdom.org This technique is most applicable to compounds containing chromophores, which are functional groups with π-electrons or non-bonding electrons that can undergo these electronic transitions.

For simple, saturated organoboron compounds like this compound, which lack extensive π-systems, significant absorption in the UV-Vis range (190-800 nm) is not expected. However, UV-Vis spectroscopy is a crucial tool for characterizing many other classes of organoboron compounds, particularly those containing aromatic rings or conjugated systems. researchgate.net For example, arylboronic esters and boron-containing dyes often exhibit strong absorption bands corresponding to π–π* electronic transitions. acs.org The position (λmax) and intensity of these absorption bands provide valuable information about the electronic structure and extent of conjugation in the molecule. longdom.org The technique can be used quantitatively based on the Beer-Lambert Law, which relates absorbance to the concentration of the analyte. longdom.org In some applications, boron can be quantified by forming a colored complex, such as with curcumin, which produces a red rosocyanin complex that can be measured by UV-Vis spectrophotometry. neliti.com

Table 3: Example UV-Vis Absorption Maxima (λmax) for Select Organoboron Compounds

| Compound Class | Electronic Transition | Typical λmax Range (nm) |

|---|---|---|

| Saturated Alkylboronic Esters | σ → σ* | < 200 |

| Arylboronic Acids/Esters | π → π* | 220–280 |

| Boron-Containing Dyes (e.g., BODIPY) | π → π* | 450–650 |

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can measure molecular masses with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. measurlabs.comnih.gov

For this compound, HRMS would confirm its molecular weight and elemental composition (C₁₀H₂₃BO₂). Various ionization techniques can be employed, such as electrospray ionization (ESI) or electron impact (EI). The resulting mass spectrum also provides structural information through the analysis of fragmentation patterns. Studies on organoboron compounds, such as phenylborolans, have shown that electron impact can induce rearrangements, and the fragmentation patterns can be rationalized by considering the relative bond energies within the molecule. rsc.org HRMS is particularly crucial when analyzing complex biological samples, where its high resolving power is needed to distinguish the target boron compound from a multitude of endogenous molecules. nih.gov

Table 4: Application of Mass Spectrometry to Organoboron Analysis

| Technique | Information Provided | Application Example |

|---|---|---|

| Standard MS | Molecular weight, Fragmentation patterns | Structural elucidation based on fragment ions. |

| HRMS | Exact mass, Elemental formula | Unambiguous determination of C₁₀H₂₃BO₂ for this compound. |

| Tandem MS (MS/MS) | Parent/Daughter ion relationships | Detailed structural analysis of complex organoboron compounds. |

| MALDI-MS Imaging | Spatial distribution of analytes | Visualizing the localization of boron compounds in tissue sections. nih.gov |

Diffraction Methods for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. measurlabs.com The technique relies on the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. libretexts.org There are two primary XRD methods:

Single-Crystal XRD: This technique is used for the precise determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. It requires a single, high-quality crystal. The analysis of the diffraction pattern allows for the calculation of the electron density map of the unit cell, from which the positions of all atoms can be determined. bc.edu For example, single-crystal XRD was used to determine the B-C bond distance in a complex organoboron radical cation, revealing a separation of 2.994(4) Å. acs.org

Powder XRD (PXRD): This method is used on a polycrystalline or powdered sample to identify the crystalline phases present and to determine unit cell parameters. nslanalytical.com The resulting diffractogram is a plot of scattered intensity versus the scattering angle (2θ). This pattern serves as a fingerprint for a specific crystalline material and can be compared to databases for phase identification. nslanalytical.comresearchgate.net It can also be used to assess sample purity and determine the average crystallite size from the broadening of the diffraction peaks. scirp.org

Table 5: Crystallographic Data for an Example Organoboron Compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

Note: Data is illustrative for a generic organoboron compound and not specific to this compound.

Electron diffraction (ED) is a technique analogous to XRD but uses a beam of electrons instead of X-rays to determine the structure of materials. pageplace.de Because electrons interact much more strongly with matter than X-rays, ED can be used to analyze extremely small crystals, often nano- or submicron-sized, which are orders of magnitude smaller than those required for single-crystal XRD. mdpi.com

This makes ED particularly valuable for studying organoboron compounds that are difficult to grow as large, single crystals. mdpi.com The technique can be applied to gas-phase molecules to determine their molecular structure, as has been done for compounds like dimethylaminodichloroborane and boroxin. acs.orgacs.org Modern three-dimensional electron diffraction (3DED) techniques allow for ab initio structure determination from nanocrystals by collecting a series of diffraction patterns as the crystal is rotated. mdpi.com While dynamical effects (multiple scattering of electrons) can complicate intensity analysis, ED remains a powerful tool for the structural elucidation of beam-sensitive and nanosized crystalline materials. mdpi.comjps.or.jp

Table 6: Comparison of X-ray Diffraction and Electron Diffraction

| Feature | X-ray Diffraction (XRD) | Electron Diffraction (ED) |

|---|---|---|

| Radiation Source | X-rays | Electrons |

| Interaction with Matter | Weaker (with electron cloud) | Stronger (with atomic nuclei and electrons) |

| Required Sample Size | Micrometers to millimeters | Nanometers to micrometers |

| Primary Application | High-precision structure of bulk crystals | Structure of nanocrystals, thin films, gas-phase molecules |

| Key Advantage | High accuracy, well-established methods | Ability to analyze very small samples |

| Key Challenge | Requires larger, high-quality crystals | Dynamical scattering effects can be significant |

Chromatographic and Electrophoretic Techniques for Purity and Compositional Analysis

Chromatographic and electrophoretic techniques are powerful tools for separating components of a mixture and determining the purity of a substance. These methods are routinely applied in the analysis of organoboron compounds to monitor reaction progress, identify impurities, and quantify the desired product.

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. For organoboron compounds, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a robust method for both qualitative and quantitative analysis. The technique has been successfully employed to monitor chemical reactions involving boronic compounds and to detect boron-containing impurities at low levels in active pharmaceutical ingredients.

The separation in GC is achieved on a capillary column, with common stationary phases like polydimethylsiloxane (B3030410) (e.g., HP-5MS). The choice of column, temperature program, and detector is critical for achieving optimal separation and sensitivity.

Typical GC Parameters for Organoboron Compound Analysis:

| Parameter | Value |

| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | Constant flow of 2 mL/min |

| Oven Program | Initial temperature 80°C (hold 1 min), ramp at 2.5°C/min to 250°C (hold 1 min) |

| Inlet Temperature | 250°C |

| Detector | Mass Spectrometer (MS) and/or Flame Ionization Detector (FID) |

This interactive table provides typical starting parameters for the GC analysis of organoboron compounds. The actual parameters for this compound would require method development and optimization.

High-performance liquid chromatography is a versatile separation technique that is well-suited for a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar to nonpolar compounds.

For the analysis of this compound, an RP-HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. Detection is often achieved using a UV detector, although other detectors like a refractive index detector or a mass spectrometer (LC-MS) could also be employed depending on the chromophoric properties of the analyte and the desired sensitivity.

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40°C) |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10-20 µL |

This interactive table presents a hypothetical set of starting parameters for the HPLC analysis of this compound, based on common practices for similar organic molecules. Method validation would be necessary to establish its suitability.

The development of a specific HPLC method for this compound would involve optimizing the mobile phase composition, flow rate, and detection wavelength to achieve good resolution, peak shape, and sensitivity.

Capillary electrophoresis is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. This technique is particularly advantageous for the analysis of charged species and offers benefits such as high efficiency, short analysis times, and minimal sample consumption.

The separation in CE occurs within a narrow-bore fused-silica capillary filled with a conductive buffer. The application of a high voltage across the capillary causes analytes to migrate at different velocities depending on their charge-to-size ratio. Detection is typically performed on-capillary using UV-Vis absorbance.

While CE is a powerful technique, its application to neutral organoboron compounds like this compound would require the use of micellar electrokinetic chromatography (MEKC), a mode of CE where a surfactant is added to the buffer to create micelles. These micelles act as a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer.

Potential CE Parameters for Organoboron Compound Analysis (MEKC mode):

| Parameter | Value |

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) |

| Buffer | Borate or phosphate (B84403) buffer containing a surfactant (e.g., sodium dodecyl sulfate, SDS) |

| Applied Voltage | 15-30 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV-Vis absorbance |

This interactive table outlines potential parameters for the analysis of neutral organoboron compounds using MEKC. Specific conditions for this compound would need to be experimentally determined.

Elemental and Compositional Analysis Techniques

Elemental analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its elemental composition. For organoboron compounds, these techniques provide quantitative information on the percentage of carbon, hydrogen, and boron.

Combustion analysis is the most common method for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS analysis). In this technique, a sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.

To determine the boron content, other techniques are typically required, such as inductively coupled plasma-optical emission spectrometry (ICP-OES) or inductively coupled plasma-mass spectrometry (ICP-MS). These methods involve digesting the sample to bring the boron into solution, followed by atomization and excitation or ionization in a high-temperature plasma. The emitted light (in ICP-OES) or the mass-to-charge ratio of the ions (in ICP-MS) is then measured to quantify the boron concentration.

Common Elemental Analysis Techniques for Organoboron Compounds:

| Technique | Elements Determined | Principle |

| Combustion Analysis | C, H, N, S | Sample combustion and detection of resulting gases. |

| ICP-OES | B and other metals | Atomization and excitation in plasma, detection of emitted light. |

| ICP-MS | B and other metals (trace levels) | Ionization in plasma, mass-to-charge ratio separation and detection. |

| Atomic Absorption Spectrometry (AAS) | B and other metals | Absorption of light by free atoms in the gaseous state. |

This interactive table summarizes key elemental analysis techniques applicable to the characterization of organoboron compounds like this compound.

Microscopic Methods for Morphological and Surface Characterization

Microscopic methods are employed to visualize the morphology, particle size, and surface features of solid-state organoboron compounds. These techniques are particularly important in materials science applications where the physical properties of the compound are critical.

Scanning Electron Microscopy (SEM) is a widely used technique that provides high-resolution images of a sample's surface topography. An electron beam is scanned across the sample, and the resulting secondary or backscattered electrons are collected to form an image. SEM can also be coupled with energy-dispersive X-ray spectroscopy (EDS) to provide elemental composition information about the sample's surface.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to examine the internal structure of a material. A high-energy electron beam is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image. TEM can reveal information about crystallinity, grain size, and the presence of defects.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide three-dimensional surface topography at the nanoscale. A sharp tip on a cantilever is scanned across the sample surface, and the forces between the tip and the sample are measured to create a topographical map.

Key Microscopic Techniques for Material Characterization:

| Technique | Information Obtained | Resolution |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, elemental composition (with EDS). | Nanometer scale |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, particle size and shape. | Sub-nanometer scale |

| Atomic Force Microscopy (AFM) | 3D surface topography, surface roughness. | Angstrom scale |

This interactive table compares common microscopic techniques that can be used to characterize the physical form of solid this compound or related organoboron materials.

Future Research Directions and Opportunities for Butyldiisopropoxyborane

Development of Next-Generation Synthetic Strategies

Future research will likely focus on creating more sustainable and efficient methods for synthesizing butyldiisopropoxyborane and other alkylboronic esters. A significant area of development is the application of continuous flow chemistry. This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The integration of in-line purification techniques within a flow system can further streamline the synthesis, providing a direct route to highly pure this compound. Another promising strategy is the use of magnetically recoverable nanocatalysts, which can simplify the purification process and allow for the recycling and reuse of the catalyst, contributing to greener and more cost-effective production.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Continuous Flow Chemistry | Enhanced safety, higher yields, scalability, process automation. | Optimization of reactor design, integration of in-line purification. |

| Magnetically Recoverable Nanocatalysts | Catalyst recyclability, reduced waste, cost-effectiveness. | Development of robust and highly active nanocatalysts. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Discovery of new photocatalysts and reaction conditions. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery of novel reaction pathways for this compound is a central theme for future research. A particularly exciting frontier is the use of photoredox catalysis to generate alkyl radicals from stable alkylboronic esters like this compound under mild, visible-light-induced conditions. This approach opens the door to a wide range of previously inaccessible chemical transformations, including novel cross-coupling reactions to form C-C and C-heteroatom bonds.

Furthermore, the development of new catalytic systems will be crucial for expanding the synthetic utility of this compound. This includes the design of advanced ligands for transition metal catalysts to improve their activity and selectivity in reactions such as the Suzuki-Miyaura cross-coupling. Research into metal-free catalytic systems, utilizing frustrated Lewis pairs or other main-group catalysts, also presents a promising avenue for more sustainable and cost-effective chemical synthesis.

Expanded Applications in Emerging Fields of Materials Science

The unique electronic and structural properties of organoboron compounds suggest that this compound could be a valuable building block for a new generation of advanced materials. One area of significant potential is in the development of stimuli-responsive polymers. The Lewis acidic nature of the boron atom in this compound can be exploited to create materials that change their properties, such as color or fluorescence, in response to specific stimuli like pH, temperature, or the presence of certain analytes. This could lead to the creation of novel sensors, drug delivery systems, and "smart" materials.

Another promising application lies in the field of organic electronics. Boron-containing polymers have shown potential for use in organic light-emitting diodes (OLEDs) and other electronic devices. This compound could serve as a key monomer in the synthesis of new polymers with tailored electronic properties, contributing to the development of more efficient and versatile organic electronic materials.

| Application Area | Potential Functionality | Research Focus |

| Stimuli-Responsive Polymers | Sensing, controlled release, smart materials. | Design of polymers with tunable responses to various stimuli. |

| Organic Electronics | Components for OLEDs, transistors, and sensors. | Synthesis of boron-containing polymers with optimized electronic properties. |

| Self-Healing Materials | Materials with the ability to repair damage. | Incorporation of dynamic B-N or B-O bonds into polymer networks. |

Integration of Artificial Intelligence and Machine Learning in Organoboron Chemistry Research

Advanced Theoretical and Computational Modeling for Predictive Chemistry

Advanced theoretical and computational modeling will play an increasingly important role in understanding and predicting the behavior of this compound. nih.govnih.govrsc.org Quantum chemistry calculations can provide detailed insights into the electronic structure and reactivity of the molecule, helping to elucidate reaction mechanisms and predict the feasibility of new transformations. rsc.org

Computational models can also be used to predict the physical and chemical properties of materials derived from this compound. By simulating the behavior of polymers and other materials at the molecular level, researchers can gain a deeper understanding of their structure-property relationships. This predictive capability will be invaluable for the rational design of new materials with specific, targeted functionalities.

Q & A

Q. What controls are essential when testing this compound in asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products